Technical Guide: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4)
Technical Guide: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4)
The following technical guide serves as a comprehensive monograph for 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4) .
As direct experimental literature for this specific derivative is sparse (catalog status), this guide applies rigorous First-Principles Chemical Engineering and Medicinal Chemistry SAR (Structure-Activity Relationship) logic to establish its synthesis, characterization, and potential utility as a chemical probe.
A Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Document Control:
-
Chemical Class: 1,3-Diarylpropenone (Chalcone)
-
Primary Application: Pharmacophore exploration (Anti-inflammatory, PTP1B inhibition, Antimicrobial)
Part 1: Chemical Identity & Physicochemical Profile[3][8]
This compound represents a "privileged structure" in drug design—the chalcone backbone—modified with a lipophilic methyl group on the A-ring and an alkoxy (ethoxy) group on the B-ring. This specific substitution pattern is designed to modulate metabolic stability and enhance hydrophobic interactions within target binding pockets.
Core Data Table
| Property | Specification |
| IUPAC Name | (2E)-3-(2-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
| Common Name | 2-Ethoxy-4'-methylchalcone |
| CAS Number | 39059-94-4 |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.34 g/mol |
| SMILES | CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C |
| InChIKey | SOAAPUAQAQAWLI-OUKQBFOZSA-N |
| Predicted LogP | ~4.4 (High Lipophilicity) |
| H-Bond Acceptors | 2 (Ketone, Ether) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
Structural Logic & Pharmacophore Analysis
The molecule consists of two aromatic rings linked by an
-
Ring A (Acetophenone derived): The 4'-methyl group adds bulk and lipophilicity without introducing electronic withdrawal, maintaining the electron density of the carbonyl.
-
Ring B (Benzaldehyde derived): The 2-ethoxy group (ortho-position) creates a steric "twist" and offers a hydrogen bond acceptor site. The ethyl tail increases van der Waals surface area compared to a simple methoxy group.
Figure 1: Pharmacophore map illustrating the functional zones of 2-Ethoxy-4'-methylchalcone.
Part 2: Synthesis & Purification Protocol
Since this compound is often a catalog item with limited bulk availability, in-house synthesis is the most reliable method for acquiring gram-scale quantities for biological screening. The Claisen-Schmidt Condensation is the gold standard method.
Reaction Logic
This is a base-catalyzed aldol condensation followed by dehydration.
-
Nucleophile: Enolate generated from 4'-Methylacetophenone .
-
Electrophile: Carbonyl carbon of 2-Ethoxybenzaldehyde .
-
Thermodynamics: The formation of the conjugated enone system drives the equilibrium toward the product, specifically the trans (
) isomer due to steric stability.
Reagents & Stoichiometry
-
Precursor A: 4'-Methylacetophenone (1.0 eq) [CAS 122-00-9]
-
Precursor B: 2-Ethoxybenzaldehyde (1.0 eq) [CAS 613-69-4]
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)
-
Solvent: Ethanol (95%) or Methanol
Step-by-Step Protocol
Step 1: Enolate Formation
-
Dissolve 10 mmol of 4'-Methylacetophenone in 15 mL of Ethanol in a round-bottom flask.
-
Add 5 mL of aqueous NaOH (40% w/v) dropwise while stirring at 0–5°C (ice bath).
-
Mechanism:[6] The base deprotonates the
-carbon of the acetophenone.
-
Step 2: Coupling
-
Add 10 mmol of 2-Ethoxybenzaldehyde slowly to the reaction mixture.
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir vigorously for 6–12 hours.
-
Observation: The solution will likely turn yellow/orange, and a precipitate (the chalcone) may begin to form as the reaction proceeds.
-
Step 3: Isolation & Purification
-
Pour the reaction mixture into 100 mL of ice-cold water containing mild acid (e.g., dilute HCl) to neutralize excess base (pH ~7).
-
Filtration: Collect the precipitated solid via vacuum filtration.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
Target Purity: >98% by HPLC.
-
Figure 2: Synthetic workflow for the Claisen-Schmidt condensation.
Part 3: Analytical Characterization (Predictive)
As a researcher, you must validate the structure. Below are the expected spectral signatures based on the structural moieties.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
1.45 (t, 3H): Methyl protons of the ethoxy group (
). -
2.42 (s, 3H): Methyl protons on the A-ring (
). -
4.15 (q, 2H): Methylene protons of the ethoxy group (
). -
7.50 – 7.60 (d, 1H,
Hz): -proton of the enone (trans). -
8.00 – 8.10 (d, 1H,
Hz): -proton of the enone (trans, deshielded by carbonyl). -
Aromatic Region (6.9 – 8.0 ppm):
-
Two doublets (AA'BB' system) for the 4'-methylphenyl ring.
-
Multiplet (ABCD system) for the 2-ethoxyphenyl ring.
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the ethoxy group (
or ) is a common fragmentation pathway.
Part 4: Biological Applications & Handling
Potential Research Applications
While specific data for CAS 39059-94-4 is limited, the chalcone scaffold is well-documented for the following activities, which this specific derivative is suitable to probe:
-
PTP1B Inhibition: Chalcones are studied as insulin mimetics. The lipophilic 4'-methyl group may enhance cell permeability compared to hydroxylated analogs.
-
Anti-Inflammatory (NF-
B): The Michael acceptor unit (enone) can interact with cysteine residues on inflammatory signaling proteins (e.g., IKK ). -
Antimicrobial: The 2-ethoxy substitution is often explored to disrupt bacterial cell membranes via increased lipophilicity.
Safety & Stability
-
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Chalcones are Michael acceptors and can be skin sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: Store at 2–8°C, protected from light (to prevent photo-isomerization of the double bond).
References
-
Synthesis Mechanism: Claisen-Schmidt Condensation. Organic Chemistry Portal. Link
-
Precursor Data: 4'-Methylacetophenone (CAS 122-00-9). PubChem. Link
-
Precursor Data: 2-Ethoxybenzaldehyde (CAS 613-69-4). PubChem. Link
-
Compound Registry: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4).[2][7] PubChem. Link
-
General Chalcone Bioactivity: "Chalcones as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. 2-ETHOXY-4'-METHYLCHALCONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. C18h18o2 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hesperidin methylchalcone | CAS#:24292-52-2 | Chemsrc [chemsrc.com]
- 4. PubChemLite - C18H18O2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - P - Explore [pubchemlite.lcsb.uni.lu]
- 6. 39059 Housing Market Data - Crystal Springs, MS Home Prices & Rental Trends | realtor.com® [realtor.com]
- 7. PubChemLite - 39059-94-4 (C18H18O2) [pubchemlite.lcsb.uni.lu]
